ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
The compound of interest, ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate, is a multifaceted molecule that appears to be related to various pyridine derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of various precursors under specific conditions. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to yield a product that, upon further cyclization with aryl imidoyl chlorides, afforded pyridine derivatives with trifluoromethyl groups . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclization and condensation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate utilized NMR spectroscopy and GIAO DFT calculations to determine the configuration of the carboxy ester group in isomers . Crystallographic studies have also been conducted to understand the solid-state conformation of similar molecules, such as ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be quite diverse. For instance, ethyl 2,4-dioxopentanoate underwent trifluoroacetylation to yield a pyran derivative, showcasing the reactivity of the keto group in such compounds . Additionally, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain alkynyl pyrazoles, which upon cyclization formed condensed pyrazoles . These reactions highlight the versatility of pyridine derivatives in forming various heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their functional groups and molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The crystal structures of some polysubstituted pyridines revealed supramolecular aggregation through various intermolecular interactions, which can impact their solubility and crystallinity . Understanding these properties is essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems.
Scientific Research Applications
Multicomponent Synthesis : This compound has been explored in the context of multicomponent synthesis. For example, Ryzhkova et al. (2023) describe a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to yield a chromeno[2,3-b]pyridine derivative, highlighting its potential in facilitating complex chemical transformations (Ryzhkova et al., 2023).
Antimicrobial Activity : The antimicrobial properties of certain derivatives have been investigated. For instance, Ghashang et al. (2013) synthesized a series of chromeno[2,3-d]pyrimidinone derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).
Regioselective Synthesis : The compound has been used in regioselective synthesis processes. For example, Sosnovskikh et al. (2008) described reactions of 3-(polyfluoroacyl)chromones with acetoacetamide and ethyl acetoacetate, leading to novel RF-containing nicotinic acid derivatives (Sosnovskikh et al., 2008).
Biomedical Applications : Its potential in biomedical applications has been highlighted. Elinson et al. (2018) found that a multicomponent reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 3-trifluoromethyl-2-pyrazolin-5-one efficiently formed substituted 2,4-diamino-5H-chromeno[2,3-b]pyridines, which are promising for various biomedical applications (Elinson et al., 2018).
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
This enhancement is achieved by lowering the pKa of the cyclic carbamate, which facilitates a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been implicated in theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) may influence these properties, as it has been associated with improved drug potency .
Result of Action
Compounds with similar structures have been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The stability of similar compounds can be influenced by factors such as air and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4/c1-2-23-15(22)10-7-9-12(21)8-5-3-4-6-11(8)24-14(9)20-13(10)16(17,18)19/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPHGXZHJADIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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